1-(4-hydroxybenzyl)-3-piperidinol
CAS No.:
Cat. No.: VC10262113
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H17NO2 |
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Molecular Weight | 207.27 g/mol |
IUPAC Name | 1-[(4-hydroxyphenyl)methyl]piperidin-3-ol |
Standard InChI | InChI=1S/C12H17NO2/c14-11-5-3-10(4-6-11)8-13-7-1-2-12(15)9-13/h3-6,12,14-15H,1-2,7-9H2 |
Standard InChI Key | ZLZNYSYKGWIHEA-UHFFFAOYSA-N |
SMILES | C1CC(CN(C1)CC2=CC=C(C=C2)O)O |
Canonical SMILES | C1CC(CN(C1)CC2=CC=C(C=C2)O)O |
Introduction
Chemical Structure and Nomenclature
1-(4-Hydroxybenzyl)-3-piperidinol (IUPAC name: 3-hydroxy-1-[(4-hydroxyphenyl)methyl]piperidine) consists of a six-membered piperidine ring with two distinct functional groups:
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A hydroxyl (-OH) group at the C3 position of the piperidine ring.
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A 4-hydroxybenzyl group (-CH₂C₆H₄OH) attached to the N1 position of the piperidine.
The presence of these groups confers both hydrophilic and aromatic properties, influencing its solubility, reactivity, and potential biological interactions .
Stereochemical Considerations
Piperidine derivatives often exhibit stereoisomerism due to the chair conformation of the six-membered ring. For 1-(4-hydroxybenzyl)-3-piperidinol, the hydroxyl group at C3 may adopt axial or equatorial positions, affecting molecular stability and intermolecular interactions. Computational studies on analogous compounds, such as 4-hydroxypiperidine, suggest that equatorial hydroxyl conformers are energetically favored by approximately 2 kcal/mol .
Synthesis and Manufacturing
While no direct synthesis route for 1-(4-hydroxybenzyl)-3-piperidinol is documented, analogous piperidine derivatives are typically synthesized via:
Nucleophilic Substitution Reactions
Piperidine intermediates are often functionalized through alkylation or arylation. For example, the patent CN101824009A describes the preparation of N-substituted piperazines via reactions between chloroethylamines and aryl amines under basic conditions . Adapting this method, 1-(4-hydroxybenzyl)-3-piperidinol could hypothetically be synthesized by reacting 3-piperidinol with 4-hydroxybenzyl chloride in the presence of a base such as sodium hydroxide .
Catalytic Hydrogenation
Reduction of pyridine precursors offers another potential route. For instance, 4-hydroxypiperidine is synthesized via hydrogenation of 4-pyridone using palladium catalysts . Applying similar conditions, 3-piperidinol derivatives might be obtained from 3-pyridinol analogs, followed by N-alkylation with 4-hydroxybenzyl groups.
Physicochemical Properties
Based on structurally related compounds, the following properties are inferred for 1-(4-hydroxybenzyl)-3-piperidinol:
The increased molecular weight and lipophilic benzyl group likely reduce water solubility compared to simpler piperidinols like 4-hydroxypiperidine . The hydroxyl groups may facilitate hydrogen bonding, enhancing stability in polar solvents.
Future Directions
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Synthetic Optimization: Developing enantioselective routes to isolate stereoisomers for pharmacological profiling.
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Target Identification: Screening against GPCRs (e.g., opioid, histamine receptors) to identify lead applications.
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Solubility Enhancement: Prodrug strategies to improve bioavailability for potential therapeutic use.
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